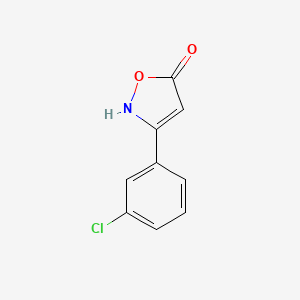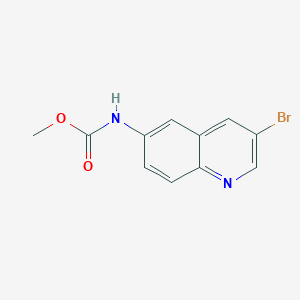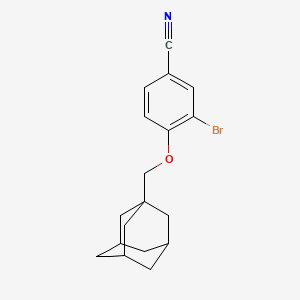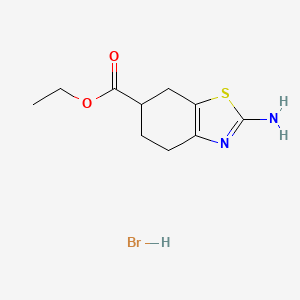
3-(3-Chlorophenyl)-1,2-oxazol-5-ol
Overview
Description
3-(3-Chlorophenyl)-1,2-oxazol-5-ol, commonly referred to as CPO, is an organic compound that is used in a variety of scientific research applications. CPO is a white crystalline solid with a molecular weight of 233.56 g/mol and a melting point of 158-160 °C. It is soluble in water and many organic solvents, and is relatively stable under normal conditions. CPO has been used in a number of scientific research applications in fields such as biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
Antibacterial Study of Novel Heterocyclic Compounds
Research by Mehta (2016) focused on synthesizing and evaluating the antibacterial activity of novel heterocyclic compounds containing the 1,2-oxazole fragment. These compounds exhibited significant antibacterial efficacy against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli (Mehta, 2016).
Anticancer and Antimicrobial Agents
Katariya et al. (2021) explored the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines, demonstrating potent anticancer and antimicrobial activities. Their study highlighted the potential of these compounds in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Photophysical and Nonlinear Optical Behavior
A study by Murthy et al. (2013) on novel 1,3-oxazol-5-ones revealed their significant third-order nonlinear optical properties, indicating potential applications in optical limiting and photonics (Murthy et al., 2013).
Optoelectronic Properties
Abbas et al. (2018) reported on the synthesis of new bicyclic oxazolidines, examining their optoelectronic properties through density functional theory. This research opens new avenues for the application of these compounds in material science and electronics (Abbas et al., 2018).
Structural and Crystallographic Studies
The structural analysis of cyproconazole, a conazole fungicide with a core structure related to 1,2-oxazoles, by Kang et al. (2015), contributes to understanding the molecular interactions and stability of such compounds (Kang, Kim, Kwon, & Kim, 2015).
Mechanism of Action
Target of Action
A structurally similar compound, carbonyl cyanide m-chlorophenyl hydrazone, is known to inhibit oxidative phosphorylation
Mode of Action
Carbonyl cyanide m-chlorophenyl hydrazone, a similar compound, acts as an ionophore and reduces the ability of atp synthase to function optimally . This suggests that 3-(3-Chlorophenyl)-1,2-oxazol-5-ol might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been shown to affect the electron transport chain . This could potentially lead to downstream effects such as altered energy production and increased oxidative stress.
Result of Action
Similar compounds have been shown to cause the gradual destruction of living cells and death of the organism
properties
IUPAC Name |
3-(3-chlorophenyl)-2H-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-3-1-2-6(4-7)8-5-9(12)13-11-8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTVJMCJMFLZCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=O)ON2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1,2-oxazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1458109.png)

![3-[2-(2-Iodoethoxy)-ethoxy]-propyne](/img/structure/B1458111.png)






![[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine](/img/structure/B1458124.png)



![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride](/img/structure/B1458132.png)